molecular formula C26H20ClF3N2O B444323 3-(4-chlorophenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-chlorophenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B444323
M. Wt: 468.9g/mol
InChI Key: MSQSBWDAWPKGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the benzodiazepine family This compound is characterized by its unique structure, which includes a chlorophenyl group and a trifluoromethylphenyl group

Properties

Molecular Formula

C26H20ClF3N2O

Molecular Weight

468.9g/mol

IUPAC Name

9-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H20ClF3N2O/c27-19-11-7-15(8-12-19)17-13-22-24(23(33)14-17)25(32-21-4-2-1-3-20(21)31-22)16-5-9-18(10-6-16)26(28,29)30/h1-12,17,25,31-32H,13-14H2

InChI Key

MSQSBWDAWPKGEI-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)Cl

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions, such as halogenation or alkylation, can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzodiazepine derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in its biological effects. The exact pathways and mechanisms are still under investigation, but it is believed that the compound may modulate neurotransmitter activity in the brain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar core structure but different substituents.

    Clonazepam: A benzodiazepine with a nitro group instead of the trifluoromethyl group.

    Lorazepam: A benzodiazepine with a hydroxyl group instead of the chlorophenyl group.

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other benzodiazepines. The presence of both the chlorophenyl and trifluoromethylphenyl groups can influence its reactivity, stability, and interactions with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.